molecular formula C22H18N4O3S B2597260 N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide CAS No. 577986-04-0

N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B2597260
CAS No.: 577986-04-0
M. Wt: 418.47
InChI Key: CQQWWCMNEBFDRG-UHFFFAOYSA-N
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Description

N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, which is known for its biological activity, and a benzenesulfonamide group, which is often associated with medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method is the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions to form the quinoxaline ring. The next step involves the introduction of the 4-acetylphenyl group through a nucleophilic aromatic substitution reaction. Finally, the benzenesulfonamide group is introduced via sulfonation, typically using chlorosulfonic acid or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinoxaline ring or the acetyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the quinoxaline core or the benzenesulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like carbonic anhydrase by binding to the active site, thereby interfering with the enzyme’s function. The compound’s quinoxaline core can also interact with DNA or proteins, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloroquinoxalin-2-yl)benzenesulfonamide
  • N-(3-morpholin-4-ylquinoxalin-2-yl)benzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide

Uniqueness

N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[3-(4-acetylanilino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-15(27)16-11-13-17(14-12-16)23-21-22(25-20-10-6-5-9-19(20)24-21)26-30(28,29)18-7-3-2-4-8-18/h2-14H,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQWWCMNEBFDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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